Propiolamide
Overview
Description
Synthesis Analysis
The synthesis of propiolamide has been achieved with high yields and purity, as described by Ferris, Lee, and Farrar (1997). They detailed a method involving the purification and confirmation of propiolamide's structure using 1H, 13C, and 15N NMR spectroscopy, highlighting its significant rotation around the carbon-nitrogen bond even at room temperature (Ferris, Lee, & Farrar, 1997). Shan Shu-tin (2015) designed and synthesized novel propiolamide derivatives, further expanding the chemical repertoire and demonstrating the compound's versatility (Shan Shu-tin, 2015).
Molecular Structure Analysis
The molecular structure of propiolamide has been extensively characterized by NMR spectroscopy. The studies by Ferris et al. (1997) provided detailed insights into the natural abundance of 13C and 15N chemical shifts in propiolamide, comparing these parameters with formamide and acetamide to elucidate structural differences and similarities (Ferris, Lee, & Farrar, 1997).
Chemical Reactions and Properties
Propiolamide undergoes various chemical reactions, forming a broad spectrum of functionalized derivatives. Xu et al. (2008) described a copper-catalyzed multicomponent reaction (MCR) that synthesizes functionalized propiolamidine derivatives, showcasing the compound's reactivity and applicability in organic synthesis (Xu et al., 2008). Furthermore, the work by Grams et al. (2019) on the trans-hydroboration of propiolamides highlights the compound's versatility in accessing previously elusive primary and secondary (E)-β-borylacrylamides (Grams, Fritzemeier, Slebodnick, & Santos, 2019).
Physical Properties Analysis
The physical properties of propiolamide, such as solubility, melting point, and boiling point, are crucial for its application in various chemical syntheses. While specific studies focusing solely on the physical properties of propiolamide were not highlighted, the structural and chemical analyses imply its stable nature under standard conditions, as observed in NMR studies (Ferris, Lee, & Farrar, 1997).
Chemical Properties Analysis
Propiolamide's chemical properties, such as reactivity with different reagents and behavior under various conditions, have been the subject of several studies. The ability to undergo copper-catalyzed multicomponent reactions and trans-hydroboration, as mentioned above, underscores its chemical versatility and the potential for generating a wide array of derivatives with diverse functional groups (Xu et al., 2008); (Grams, Fritzemeier, Slebodnick, & Santos, 2019).
Scientific Research Applications
Synthesis of Spiroindolines
- Scientific Field: Organic Chemistry .
- Application Summary: Propiolamide is used in the synthesis of spiroindolines, which are natural-product inspired compounds with anti-cancer activities .
- Methods of Application: A post-Ugi/diastereoselective cascade reaction is developed to construct naturally existing spiroindolines via a facile and metal-free one-pot protocol. During the construction, a new C–C bond is formed through a selective 5-exo-dig indole cyclization on the propiolamide .
- Results or Outcomes: The research provided a novel and robust protocol towards the synthesis of spiroindolines and revealed their potential application as anti-cancer agents in diverse human cancer cell lines .
Synthesis of Highly Substituted γ-lactams
- Scientific Field: Organic Chemistry .
- Application Summary: Propiolamide is used in the intramolecular cyclization of N-allyl propiolamides, which is a facile synthetic route to highly substituted γ-lactams .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Astronomical Search for Propiolamide
- Scientific Field: Astronomy .
- Application Summary: Propiolamide has been used in the astronomical search in the interstellar medium (ISM). The corresponding nitriles or isonitriles have also been detected in the ISM, some of which have relatively high abundances .
- Methods of Application: A complete rotational study of propiolamide from 6 to 440 GHz was conducted. More than 5500 distinct frequency lines of propiolamide were identified and measured in the laboratory. These lines were fitted using an effective semi-rigid rotor Hamiltonian with nuclear quadrupole coupling interactions taken into consideration .
- Results or Outcomes: The study supported searches for this amide in the ISM .
Biomedical Polymers
- Scientific Field: Biomedical Engineering .
- Application Summary: Propiolamide can be used in the synthesis of biomedical polymers. These polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
The comprehensive spectroscopic data of Propiolamide will aid future astronomical searches . Although Propiolamide has yet to be included in astrochemical modeling networks, the observed upper limit to the ratio of Propiolamide to acetamide seems consistent with the ratios of related species as determined from past simulations .
properties
IUPAC Name |
prop-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJTYESURSHXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223641 | |
Record name | 2-Propynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propiolamide | |
CAS RN |
7341-96-0 | |
Record name | 2-Propynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7341-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propynamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propiolamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYNAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW3KN5TM5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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